[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes acetoxy groups, a pyrazolo[3,4-d]pyrimidine core, and a sulfanylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the sulfanylidene group. The final steps involve the acetylation of the hydroxyl groups to form the diacetyloxy moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production at scale.
Chemical Reactions Analysis
Types of Reactions
[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding the corresponding diol.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, including its ability to modulate specific biological pathways or its use as a precursor for drug development.
Industry
In industrial applications, this compound could be used in the synthesis of advanced materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s sulfanylidene group may interact with thiol-containing enzymes, while the pyrazolo[3,4-d]pyrimidine core could bind to nucleotide-binding sites, modulating enzymatic activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
[3,4-dihydroxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but with hydroxyl groups instead of acetoxy groups.
[3,4-diacetyloxy-5-(4-oxo-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
The presence of both acetoxy and sulfanylidene groups in [3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate makes it unique compared to its analogs. These functional groups confer distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64372-70-9 |
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Molecular Formula |
C16H18N4O7S |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(4-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O7S/c1-7(21)24-5-11-12(25-8(2)22)13(26-9(3)23)16(27-11)20-14-10(4-19-20)15(28)18-6-17-14/h4,6,11-13,16H,5H2,1-3H3,(H,17,18,28) |
InChI Key |
SUVWGUHSQLFZIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C=N2)C(=S)N=CN3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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